N-(3-chloro-4-methoxyphenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20ClN5O3S2 and its molecular weight is 477.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity A study explored the synthesis and evaluation of antitumor activity of new derivatives related to thieno[3,2-d]pyrimidine and thienotriazolopyrimidine. These compounds, including ones bearing similar structural motifs to the chemical , showed potent anticancer activity against several human cancer cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma), displaying comparable or near comparable activity to doxorubicin in some cases (Hafez & El-Gazzar, 2017).
Potential Antiasthma Agents Another research focused on the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, showing that these compounds acted as mediator release inhibitors. This study, while not directly referencing the exact compound mentioned, illustrates the broader potential of triazolo[1,5-a]pyrimidines and related structures in medical applications, specifically in treating asthma through inhibitory activities on mediator release (Medwid et al., 1990).
Analgesic and Anti-Inflammatory Agents The synthesis of novel compounds derived from visnaginone and khellinone, including derivatives with structures similar to the specified chemical, revealed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest potential applications in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial Activity Against MRSA and VRE Research on thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinone hybrids, similar in structural concept to the queried compound, demonstrated potent antibacterial activity, particularly against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). This highlights the potential of such compounds in addressing antibiotic resistance (Sanad et al., 2021).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3S2/c1-11(2)9-25-18(28)17-14(6-7-30-17)26-19(25)23-24-20(26)31-10-16(27)22-12-4-5-15(29-3)13(21)8-12/h4-8,11H,9-10H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIVHRADZNPYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide |
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